molecular formula C11H10ClN3O2 B11384380 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11384380
M. Wt: 251.67 g/mol
InChI Key: IUMVBUYSGVKBTA-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-chlorophenyl group at position 4 and a propanamide moiety at position 3.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C11H10ClN3O2/c1-2-9(16)13-11-10(14-17-15-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

IUMVBUYSGVKBTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with propionyl chloride to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

BH52250 : N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • Key Features : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent.
  • Impact : The methoxy group (-OCH₃) is electron-donating, increasing solubility compared to the chloro-substituted analog. This modification may enhance bioavailability but reduce lipophilicity, affecting tissue penetration .
Compound from : N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
  • Molecular Formula : C₁₉H₁₈FN₃O₅
  • Molecular Weight : 403.37 g/mol
  • Key Features: Incorporates a 3,4-dimethoxyphenyl group and a 4-fluorophenoxy side chain.
  • Such features are often exploited in central nervous system (CNS)-targeting drugs .

Variations in the Amide Side Chain

BH52252 : N-(4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide
  • Molecular Formula : C₁₇H₁₄ClN₃O₃
  • Molecular Weight : 343.76 g/mol
  • Key Features : Replaces propanamide with a 2-ethoxybenzamide group.
  • Impact : The bulky benzamide substituent may hinder binding to flat enzymatic pockets but could improve selectivity for specific targets. The ethoxy group (-OCH₂CH₃) adds moderate hydrophobicity .

Non-Oxadiazole Analogs

Propanil (N-(3,4-Dichlorophenyl)propanamide)
  • Molecular Formula: C₉H₉Cl₂NO
  • Molecular Weight : 218.08 g/mol
  • Key Features : Lacks the oxadiazole ring, with a simpler dichlorophenyl-propanamide structure.
  • Impact : Widely used as a herbicide, propanil’s activity relies on the dichlorophenyl group’s electron-withdrawing effects. The absence of the oxadiazole ring reduces metabolic stability, highlighting the importance of the heterocycle in pharmaceutical applications .

Complex Pharmaceutical Analogs

Taranabant
  • Molecular Formula : C₂₇H₂₅ClF₃N₃O₂
  • Molecular Weight : 515.95 g/mol
  • Key Features : Contains a trifluoromethylpyridine and triazole moiety alongside a propanamide group.
  • Impact: As a cannabinoid-1 (CB1) receptor antagonist, Taranabant’s complex structure demonstrates how additional rings (e.g., triazole) and substituents (e.g., -CF₃) can optimize receptor binding and pharmacokinetics. This contrasts with simpler oxadiazole derivatives, which may lack such specificity .

Key Findings and Implications

  • Substituent Effects : Chloro groups enhance lipophilicity and membrane permeability, whereas methoxy groups improve solubility. Bulky substituents (e.g., benzamide) may reduce off-target interactions.
  • Oxadiazole Core : Provides metabolic stability and structural rigidity, critical for drug design.
  • Therapeutic Potential: Structural parallels to Taranabant suggest oxadiazole derivatives could be optimized for receptor antagonism, though further pharmacological studies are needed.

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a 1,2,5-oxadiazole ring which is known for its diverse biological activities. The compound's structure can be represented as follows:

C12H12ClN3O2\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_3\text{O}_2

This structure contributes to its pharmacological properties, particularly in cancer research.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer potential and other therapeutic effects. Key findings include:

  • Anticancer Activity : Research indicates that derivatives of oxadiazole compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a study reported that certain oxadiazole derivatives showed IC50 values ranging from 13.6 to 48.37 µM against several cancer cell lines including HCT-116 and PC-3 .
  • Mechanism of Action : The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Western blot analysis revealed increased expression of p53 and activation of caspase-3 in MCF-7 cells treated with related compounds . This suggests that the compound may promote apoptotic pathways that are crucial for eliminating cancerous cells.

Case Studies

  • Cytotoxicity Assessment : A recent study demonstrated that the compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 0.65 µM . This highlights its potential as an effective anticancer agent.
  • Selectivity and Efficacy : Further evaluations indicated that modifications to the oxadiazole structure could enhance selectivity and potency against specific cancer types. For example, compounds with electron-withdrawing groups showed improved antitumor activity compared to their counterparts with electron-donating groups .

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HCT-11613.6Induction of apoptosis
PC-348.37Activation of p53 and caspase pathways
MCF-70.65Increased p53 expression
A5490.11Microtubule destabilization

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound and target proteins involved in cancer progression. These studies suggest strong hydrophobic interactions between the compound and amino acid residues in target receptors, similar to those observed with known anticancer agents like Tamoxifen .

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